molecular formula C16H23NO B14660338 (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol CAS No. 51993-83-0

(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol

Cat. No.: B14660338
CAS No.: 51993-83-0
M. Wt: 245.36 g/mol
InChI Key: IIRPPPSQPLZVKH-JKSUJKDBSA-N
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Description

(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is a chiral compound with a unique structure that includes a phenyl group and an octahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the desired product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: Hydrogen gas, Pd/C, and other metal catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an octahydroisoquinoline core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51993-83-0

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-8a-ol

InChI

InChI=1S/C16H23NO/c1-17-12-11-15(14-7-3-2-4-8-14)9-5-6-10-16(15,18)13-17/h2-4,7-8,18H,5-6,9-13H2,1H3/t15-,16+/m0/s1

InChI Key

IIRPPPSQPLZVKH-JKSUJKDBSA-N

Isomeric SMILES

CN1CC[C@@]2(CCCC[C@]2(C1)O)C3=CC=CC=C3

Canonical SMILES

CN1CCC2(CCCCC2(C1)O)C3=CC=CC=C3

Origin of Product

United States

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